molecular formula C10H9NO2 B14426103 3-(4-Methoxyphenyl)oxirane-2-carbonitrile CAS No. 81860-68-6

3-(4-Methoxyphenyl)oxirane-2-carbonitrile

Cat. No.: B14426103
CAS No.: 81860-68-6
M. Wt: 175.18 g/mol
InChI Key: YMWNQVFFUMJTJP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)oxirane-2-carbonitrile: is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a nitrile group attached to a 4-methoxyphenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of different solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Methoxyphenyl)oxirane-2-carbonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxirane-2-carbonitrile involves its reactivity due to the presence of the oxirane ring and nitrile group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, such as the presence of an oxirane ring and a substituted phenyl group, they differ in their functional groups (e.g., nitrile, carboxylate, methanol). These differences influence their reactivity and applications. For example, the presence of a carboxylate group in 3-(4-Methoxyphenyl)oxirane-2-carboxylate may make it more suitable for certain types of chemical reactions compared to 3-(4-Methoxyphenyl)oxirane-2-carbonitrile .

Properties

CAS No.

81860-68-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C10H9NO2/c1-12-8-4-2-7(3-5-8)10-9(6-11)13-10/h2-5,9-10H,1H3

InChI Key

YMWNQVFFUMJTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C#N

Origin of Product

United States

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